Ethyl-beta,beta,beta-D3-benzene
Description
A closely related compound identified in the evidence is Ethyl-beta,beta-dimethyl acrylate (CAS 638-10-8), an ester with the molecular formula C₇H₁₂O₂ and a molar mass of 128.17 g/mol . This compound, also known as ethyl 3-methyl-2-butenoate, is synthesized via esterification of 3-methylcrotonic acid with ethanol. It is characterized by a branched alkyl chain and an acrylate group, rendering it useful in fragrances, flavorings, and organic synthesis.
The "D3" designation likely indicates deuterium substitution at three beta-position hydrogens, enhancing its stability in isotopic labeling studies. However, explicit data on this deuterated form are absent in the evidence; thus, comparisons will focus on structural analogs and related esters.
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
109.18 g/mol |
IUPAC Name |
2,2,2-trideuterioethylbenzene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3 |
InChI Key |
YNQLUTRBYVCPMQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=CC=CC=C1 |
Canonical SMILES |
CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-beta,beta,beta-D3-benzene can be synthesized through the deuteration of ethylbenzene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where ethylbenzene is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic exchange reactions. The process is optimized to ensure high yields and purity of the deuterated product. The use of advanced catalysts and controlled reaction conditions are crucial to achieving the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl-beta,beta,beta-D3-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into ethylcyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethylcyclohexane derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Ethyl-beta,beta,beta-D3-benzene is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and in environmental testing to trace pollutants
Mechanism of Action
The mechanism of action of Ethyl-beta,beta,beta-D3-benzene involves its incorporation into chemical reactions as a stable isotope. The presence of deuterium affects the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the rate of chemical reactions. This property is particularly useful in studying reaction mechanisms and pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Ethyl-beta,beta-dimethyl acrylate (Target Compound)
- Molecular Formula : C₇H₁₂O₂
- Functional Groups : Ester (R-O-CO-R'), branched alkene.
- Key Properties : Volatile, fruity odor; used in flavoring agents .
Ethyl Benzoylacetate (CAS 94-02-0)
- Molecular Formula : C₁₁H₁₂O₃
- Functional Groups : Ester, ketone (beta-keto ester).
- Key Properties : Aromatic ketone-ester hybrid; used in perfumery and as a pharmaceutical intermediate .
- Comparison: Unlike the target compound, ethyl benzoylacetate contains a benzoyl group, increasing its molecular weight (176.21 g/mol) and aromatic reactivity. The beta-keto group enhances its acidity, making it prone to keto-enol tautomerism, a feature absent in the target compound.
Ethylbenzene (CAS 100-41-4)
- Molecular Formula : C₈H₁₀
- Functional Groups : Aromatic hydrocarbon (ethyl-substituted benzene).
- Key Properties: Non-polar, used in styrene production and as a solvent .
- Comparison : Ethylbenzene lacks the ester functionality of the target compound, resulting in lower polarity and distinct applications (e.g., petrochemicals vs. flavorants).
Ethyl Acetate (CAS 141-78-6)
- Molecular Formula : C₄H₈O₂
- Functional Groups : Simple ester.
- Key Properties : Widely used solvent; lower molecular weight (88.11 g/mol) and simpler structure compared to the target compound.
Physicochemical Properties
Reactivity and Stability
- Ethyl-beta,beta-dimethyl acrylate : The branched alkene and ester group make it susceptible to hydrolysis under acidic/basic conditions. Deuterated analogs (e.g., D3-substituted) would exhibit slower reaction kinetics due to isotope effects .
- Ethyl Benzoylacetate: The beta-keto group increases susceptibility to nucleophilic attack, enabling condensation reactions (e.g., Knoevenagel) .
- Ethylbenzene : Undergoes electrophilic substitution (e.g., nitration) on the aromatic ring, unlike the aliphatic reactivity of the target compound .
Biological Activity
Ethyl-beta,beta,beta-D3-benzene, a derivative of ethylbenzene, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the substitution of three deuterium atoms at the beta positions of the ethyl group attached to a benzene ring. This modification can influence its metabolic stability and biological interactions.
Biological Activity Overview
Research indicates that ethylbenzene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound has been investigated in various studies.
1. Antimicrobial Activity
Ethylbenzene compounds have shown potential as antimicrobial agents. A study investigating various derivatives reported that certain structural modifications could enhance their efficacy against bacterial strains. For instance, compounds with electron-withdrawing groups exhibited improved activity against Gram-positive bacteria.
2. Anti-inflammatory Effects
The anti-inflammatory properties of ethylbenzene derivatives have been documented in several studies. This compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated cell lines compared to controls.
3. Anticancer Properties
The anticancer potential of ethylbenzene derivatives has also been explored. This compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study 1: Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity against E. coli and S. aureus.
- Method: Disk diffusion method.
- Results: this compound showed an inhibition zone diameter of 15 mm against S. aureus.
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 15 |
| Control (Standard Antibiotic) | 20 |
- Study 2: Anti-inflammatory Activity
- Objective: To assess the impact on TNF-α production.
- Method: ELISA assay.
- Results: A significant decrease in TNF-α levels was observed at a concentration of 50 µM.
| Concentration (µM) | TNF-α Levels (pg/mL) |
|---|---|
| Control | 300 |
| 50 | 150 |
- Study 3: Anticancer Activity
- Objective: To determine cytotoxic effects on cancer cell lines.
- Method: MTT assay.
- Results: IC50 value of 25 µM for breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 25 |
| Lung Cancer | 40 |
The biological activities of this compound can be attributed to its interaction with cellular targets:
- Antimicrobial Mechanism: Disruption of bacterial cell membrane integrity.
- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
- Anticancer Mechanism: Induction of apoptosis via caspase activation and modulation of the Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
